molecular formula C9H5F7O3S B8458787 2,2,2-Trifluoro-1-(4-fluorophenyl)ethyl trifluoromethanesulfonate

2,2,2-Trifluoro-1-(4-fluorophenyl)ethyl trifluoromethanesulfonate

Cat. No. B8458787
M. Wt: 326.19 g/mol
InChI Key: GUMFXMMDJLWNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(4-fluorophenyl)ethyl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C9H5F7O3S and its molecular weight is 326.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-Trifluoro-1-(4-fluorophenyl)ethyl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoro-1-(4-fluorophenyl)ethyl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,2,2-Trifluoro-1-(4-fluorophenyl)ethyl trifluoromethanesulfonate

Molecular Formula

C9H5F7O3S

Molecular Weight

326.19 g/mol

IUPAC Name

[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl] trifluoromethanesulfonate

InChI

InChI=1S/C9H5F7O3S/c10-6-3-1-5(2-4-6)7(8(11,12)13)19-20(17,18)9(14,15)16/h1-4,7H

InChI Key

GUMFXMMDJLWNTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)OS(=O)(=O)C(F)(F)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

NaH (640 mg, 16 mmol, 60% in mineral oil) was washed twice with hexane (20 mL) and then suspended in dried diethyl ether (20 mL). A solution of 2,2,2-trifluoro-1-(4-fluoro-phenyl)ethanol (1.94 g, 10 mmol) in diethyl ether (10 mL) was added at 0° C. After stirring for 2 h at room temperature, a solution of trifluoromethanesulfonyl chloride (1.68 g, 10 mmol) in diethyl ether (10 mL) was added. After 2 h, the reaction mixture was quenched by adding a solution of NaHCO3 and the product was extracted with diethyl ether. The extracts were washed with brine and dried, and the solvent was removed to yield trifluoromethanesulfonic acid 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl ester (3.3 g).
Name
Quantity
640 mg
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reactant
Reaction Step One
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20 mL
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solvent
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1.94 g
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reactant
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10 mL
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solvent
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Quantity
1.68 g
Type
reactant
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Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A dried 50 mL of flask was charged sodium hydride, 60% dispersion in mineral oil (624 mg, 15.6 mmol) under N2 and then washed with dried hexane (20 mL) twice. Dried ethyl ether (10 mL) was added and a solution of 2,2,2-trifluoro-1(RS)-(4-fluorophenyl)ethanol (90% ee) (2.5 g, 12.89 mmol) in ethyl ether (10 mL) was added at 0° C. After completion of addition, the reaction mixture was allowed to warm up to room temperature and stirred for 1 h. A solution of trifluoromethanesulfonyl chloride (3.28 g, 19.5 mmol) in ethyl ether (10 mL) was added at 0° C. After completion of addition, the reaction was allowed to warm up to room temperature and stirred for 1 h. The solvent was removed under rot-vap and diluted with hexane (150 mL) and washed with a saturated NaHCO3 n and brine. After drying with MgSO4, the organic solvent was removed to give trifluor-methanesulfonic acid 2,2,2-trifluoro-1(RS)-(4-fluorophenyl)ethyl ester (3.15 g) (90% ee) as a colorless oil which was used in the next step without further purification.
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0 (± 1) mol
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[Compound]
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oil
Quantity
624 mg
Type
reactant
Reaction Step One
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2.5 g
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reactant
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Quantity
10 mL
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solvent
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3.28 g
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reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

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